molecular formula C7H3BrF4O B1484796 3-Bromo-2-fluoro-6-hydroxybenzotrifluoride CAS No. 1807191-77-0

3-Bromo-2-fluoro-6-hydroxybenzotrifluoride

Cat. No. B1484796
M. Wt: 259 g/mol
InChI Key: QCQSFZLSKZNVBT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-fluoro-6-hydroxybenzotrifluoride consists of a benzene ring with bromo, fluoro, hydroxy, and trifluoride functional groups attached to it .

Safety And Hazards

While specific safety and hazard information for 3-Bromo-2-fluoro-6-hydroxybenzotrifluoride is not available, similar compounds have been noted to cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in well-ventilated areas .

properties

IUPAC Name

4-bromo-3-fluoro-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-3-1-2-4(13)5(6(3)9)7(10,11)12/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQSFZLSKZNVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoro-6-hydroxybenzotrifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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